
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders.
Mecanismo De Acción
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical dopaminergic pathways in the brain. By blocking the dopamine D3 receptor, this compound reduces the activity of these pathways, which are involved in the regulation of reward, motivation, and cognition. This mechanism of action has been implicated in the potential therapeutic effects of this compound in neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine in the mesolimbic and mesocortical pathways, which are involved in reward and motivation. This compound has also been shown to reduce the expression of the dopamine D3 receptor in these pathways, which may contribute to its therapeutic effects in neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has several advantages and limitations for lab experiments. Its high affinity and selectivity for the dopamine D3 receptor make it a useful tool for studying the role of this receptor in neurological and psychiatric disorders. However, its potency and selectivity may also limit its usefulness in some experiments. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of research is the development of new treatments for neurological and psychiatric disorders based on this compound's mechanism of action. Another area of research is the study of the dopamine D3 receptor and its role in other physiological processes. Finally, more research is needed to fully understand the properties and potential applications of this compound, including its pharmacokinetics, toxicity, and potential side effects.
Métodos De Síntesis
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide can be synthesized using a multistep process that involves the reaction of 4-bromophenol with 1-isopropyl-4-piperidone to form 2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide. This intermediate is then treated with propionyl chloride and triethylamine to yield this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been studied extensively for its potential applications in various scientific fields. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has been used as a tool to study the role of the dopamine D3 receptor in these disorders and to develop new treatments for them.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-12(2)20-10-8-15(9-11-20)19-17(21)13(3)22-16-6-4-14(18)5-7-16/h4-7,12-13,15H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXFXTUXFQOXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)
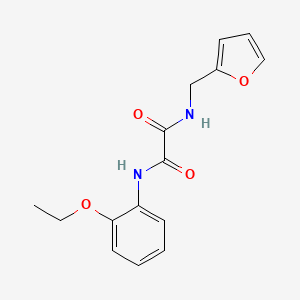
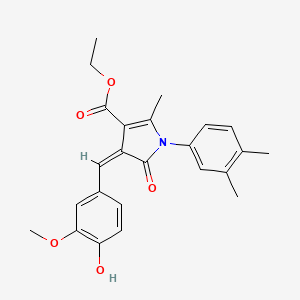
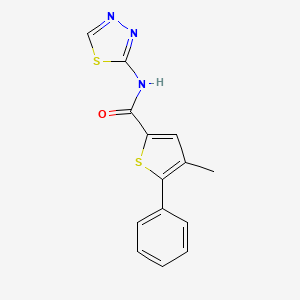
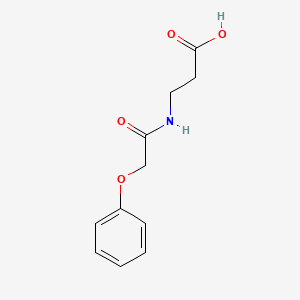
![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5207935.png)
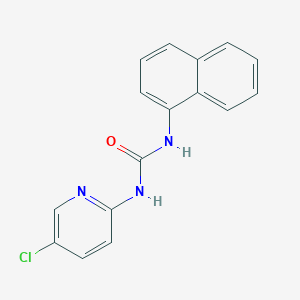
![N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5207954.png)

![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)
![N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5207979.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)